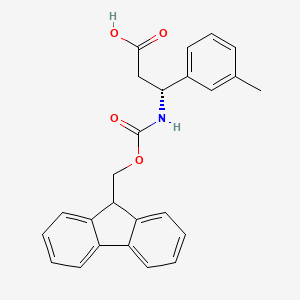

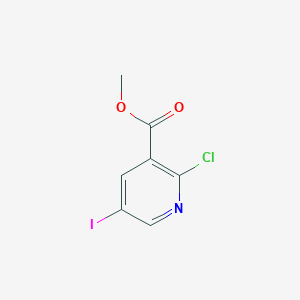

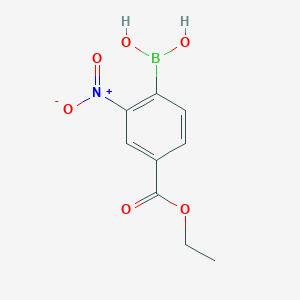

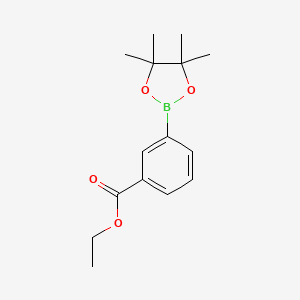

![molecular formula C12H8N2O4 B1586665 [3,3'-Bipyridine]-2,2'-dicarboxylic acid CAS No. 3723-32-8](/img/structure/B1586665.png)

[3,3'-Bipyridine]-2,2'-dicarboxylic acid

Overview

Description

[3,3'-Bipyridine]-2,2'-dicarboxylic acid, also known as bipyridine dicarboxylic acid (BPDA), is a versatile compound widely used in various scientific fields. BPDA is a chelating agent that can form coordination complexes with metal ions, making it useful in a range of applications.

Scientific Research Applications

Metal-Organic Frameworks (MOFs) for Gas Capture

[3,3'-Bipyridine]-2,2'-dicarboxylic acid has been utilized in the synthesis of metal-organic frameworks (MOFs), particularly for gas capture applications. For instance, a study by Nickerl et al. (2014) utilized 2,2′-Bipyridine-5,5′-dicarboxylic acid for creating a zirconium-based MOF, showing effective performance in toxic hydrogen sulfide capture, especially with copper-loaded samples (Nickerl et al., 2014).

Catalysis and Ligand Synthesis

The compound serves as a precursor for various catalysis and ligand synthesis applications. Assalit et al. (2009) explored its use in synthesizing carbohydrate-substituted bipyridines, testing their use as chiral ligands in Cu(II)-catalyzed asymmetric electrophilic fluorination, although only modest enantioselectivity was observed (Assalit et al., 2009).

Photovoltaic Applications

The compound has notable applications in photovoltaics. For example, Constable et al. (2009) described the synthesis of Copper(I) complexes using 6,6'-disubstituted-2,2'-bipyridine ligands bearing carboxylic acid substituents derived from this compound for use in dye-sensitized solar cells (Constable et al., 2009).

Biological Activities and DNA/Protein Interaction

Kamatchi et al. (2017) investigated the influence of carboxylic acid functionalities in 2,2'-bipyridine on biological activities like DNA/protein binding, antioxidant activity, and cytotoxicity. Incorporation of carboxylic acid groups showed differences in DNA/protein binding affinity and efficiency in antioxidant activity and cytotoxicity (Kamatchi et al., 2017).

Photoreduction of Water

Launikonis et al. (1986) explored the use of this compound in complexes as sensitizers for the photoreduction of water, showing promising results in sacrificial cycles with these complexes (Launikonis et al., 1986).

Corrosion Inhibition

Liu et al. (2015) studied the corrosion inhibition characteristics of 2,2′-bipyridine derivatives, including 2,2′-bipyridine-3,3′-dicarboxylic acid, on carbon steel in sulfuric acid solutions, proposing a mixed-inhibition mechanism for their effects (Liu et al., 2015).

properties

IUPAC Name |

3-(2-carboxypyridin-3-yl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c15-11(16)9-7(3-1-5-13-9)8-4-2-6-14-10(8)12(17)18/h1-6H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMIVNLUGUZNDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)C2=C(N=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60362858 | |

| Record name | [3,3'-Bipyridine]-2,2'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3723-32-8 | |

| Record name | [3,3'-Bipyridine]-2,2'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.